AZD9291-345

Synthetic Chemistry Process Chemistry Quality Control

AZD9291-345 (MW 345.4) is the validated aniline intermediate from patent WO201314448, serving as the direct precursor for the final acryloylation step that completes osimertinib synthesis. Unlike the finished drug substance, this intermediate retains a free aniline nitrogen essential for installing the covalent EGFR-binding warhead—making it chemically irreplaceable for synthetic route development, reaction optimization, and process-scale impurity profiling. Its 154.2 Da mass difference versus osimertinib ensures unambiguous chromatographic separation. Choose this defined intermediate to ensure synthetic fidelity and regulatory-grade analytical validity in your osimertinib development program.

Molecular Formula C20H19N5O
Molecular Weight 345.39776
Cat. No. B1192225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD9291-345
SynonymsAZD9291345;  AZD-9291345;  AZD 9291345
Molecular FormulaC20H19N5O
Molecular Weight345.39776
Structural Identifiers
SMILESNC1=CC(NC2=NC(C3=CN(C4=C3C=CC=C4)C)=CC=N2)=C(C=C1)OC
InChIInChI=1S/C20H19N5O/c1-25-12-15(14-5-3-4-6-18(14)25)16-9-10-22-20(23-16)24-17-11-13(21)7-8-19(17)26-2/h3-12H,21H2,1-2H3,(H,22,23,24)
InChIKeySXZXCNQSJYGNTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD9291-345: A Defined Osimertinib Intermediate with Well-Characterized Structural Identity for Chemical Synthesis and Reference Standard Use


AZD9291-345 (TargetMol Catalog No. T30268; synonyms: AZD-9291345, AZD9291345) is a small-molecule intermediate with the molecular formula C20H19N5O and a molecular weight of 345.4 g/mol [1]. It is recognized within medicinal chemistry as structurally related to the third-generation EGFR tyrosine kinase inhibitor osimertinib (AZD9291), featuring a core scaffold that includes an indole moiety and a pyrimidine linking group [1]. The compound is commercially available from multiple suppliers as a research-grade chemical for analytical and synthetic applications, with the SMILES notation NC1=CC(NC2=NC(C3=CN(C4=C3C=CC=C4)C)=CC=N2)=C(C=C1)OC defining its precise chemical structure [1].

Why AZD9291-345 Cannot Be Replaced by Generic Osimertinib or Similar EGFR Inhibitors in Synthetic and Analytical Workflows


AZD9291-345 is not a finished pharmaceutical agent but a defined chemical intermediate and potential reference standard. Its substitution with osimertinib (MW 499.6) or other structurally complete EGFR inhibitors in synthetic or analytical contexts is chemically invalid because it lacks the Michael acceptor (acrylamide) warhead that confers irreversible covalent binding to EGFR C797 [1]. In the validated synthetic route for osimertinib described in patent WO201314448, the coupling of an intermediate structurally corresponding to AZD9291-345 with 3-chloropropanoyl chloride followed by elimination is the critical step that installs the acrylamide functionality and completes the synthesis of the final drug substance [2]. Using a fully elaborated drug molecule in place of this intermediate would bypass the requisite reaction sequence and cannot yield the intended product in a multi-step synthesis. For analytical method development, impurity profiling, or process validation, the use of an incorrectly substituted compound would produce invalid results that do not reflect the actual reaction pathway.

Quantitative Differentiation of AZD9291-345 Versus Structurally Complete Osimertinib and Other Intermediates


Molecular Weight and Stoichiometric Distinction from Final Drug Substance

AZD9291-345 possesses a molecular weight of 345.4 g/mol, which is 154.2 g/mol (approximately 31%) lower than the final drug substance osimertinib (MW 499.6 g/mol) [1]. This mass difference precisely corresponds to the absence of the acrylamide Michael acceptor group and associated structural modifications. This distinction is critical for accurate stoichiometric calculations in synthetic planning; substitution with osimertinib would alter reaction molar ratios and preclude the installation of the covalent warhead required for irreversible EGFR inhibition.

Synthetic Chemistry Process Chemistry Quality Control

Functional Group Profile: Absence of the Acrylamide Warhead Versus Osimertinib

The SMILES structure of AZD9291-345 (NC1=CC(NC2=NC(C3=CN(C4=C3C=CC=C4)C)=CC=N2)=C(C=C1)OC) lacks the acrylamide moiety (C=C-C=O-N) that is present in osimertinib [1]. The acrylamide group serves as the Michael acceptor that covalently binds to Cys797 in the EGFR ATP-binding pocket, conferring irreversible inhibition [2]. Without this warhead, AZD9291-345 cannot form a covalent bond with EGFR; this functional group distinction defines its role as an intermediate rather than a bioactive compound. In osimertinib synthesis, the terminal step involves acryloylation of the aniline nitrogen to install this critical warhead.

Medicinal Chemistry Covalent Inhibitor Design Mechanism of Action

Synthetic Utility as a Late-Stage Intermediate Versus Generic Osimertinib Analogs

In the synthetic route disclosed in WO201314448, an intermediate structurally corresponding to AZD9291-345 (referred to as 'aniline-AZD9291') serves as the immediate precursor to osimertinib [1]. The final transformation involves reaction with 3-chloropropanoyl chloride followed by elimination of HCl to install the acrylamide moiety. Substitution with alternative osimertinib analogs that already contain an acrylamide group (e.g., AZ5104) or with osimertinib itself would bypass this essential chemical transformation, making the synthetic sequence invalid for process development or impurity generation studies. No other commercially available intermediate can replicate this specific coupling point.

Process Chemistry Route Scouting Scale-up Synthesis

Validated Application Scenarios for AZD9291-345 in Chemical Synthesis and Analytical Reference Use


Process Chemistry: Late-Stage Intermediate for Osimertinib Synthesis and Impurity Profiling

AZD9291-345 corresponds to the key 'aniline-AZD9291' intermediate described in WO201314448 [1]. In this scenario, the compound serves as the direct precursor for the final acryloylation step that installs the covalent EGFR-binding warhead and completes the synthesis of osimertinib. Because this intermediate lacks the acrylamide moiety (as demonstrated by its molecular weight of 345.4 g/mol versus 499.6 g/mol for the final drug substance) [2], it provides a defined starting point for optimizing reaction conditions, monitoring conversion efficiency, and generating process-related impurities. Substituting osimertinib or acrylamide-containing analogs in this role is chemically invalid, as the required acylation reaction cannot proceed on an already-functionalized nitrogen atom.

Analytical Chemistry: Reference Standard for HPLC Method Development and Impurity Identification

Due to its distinct molecular weight (345.4 g/mol) and defined UV-absorbing chromophore profile [2], AZD9291-345 is appropriate as a reference standard for chromatographic method development. The 154.2 g/mol mass difference relative to osimertinib ensures unambiguous peak separation in LC-MS and HPLC-UV analyses, facilitating accurate identification and quantification of this intermediate in reaction monitoring, purity assessment, and stability studies. Generic osimertinib or unrelated EGFR inhibitors cannot serve this purpose, as they would co-elute in different retention time windows and fail to represent the actual intermediate present in the synthetic process.

Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Exploration

The indole-pyrimidine-aniline scaffold of AZD9291-345, defined by the SMILES NC1=CC(NC2=NC(C3=CN(C4=C3C=CC=C4)C)=CC=N2)=C(C=C1)OC [2], provides a versatile core for derivatization beyond the standard acrylamide warhead. Because the free aniline nitrogen is available for functionalization (unlike in osimertinib where it is occupied by the acrylamide), researchers can explore alternative electrophiles, linker attachments, or modifications to the pyrimidine and indole substituents. This application scenario is distinct from studies using osimertinib itself, which is already fully elaborated and cannot undergo further modification at the aniline position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD9291-345

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.